Ethyl 4-(isoxazol-3-yl)benzoate
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Overview
Description
Ethyl 4-(isoxazol-3-yl)benzoate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(isoxazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(isoxazol-3-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and eco-friendly solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(isoxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
Ethyl 4-(isoxazol-3-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-(isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism may vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-methylisoxazol-5-yl)benzoate
- Ethyl 4-(5-chloroisoxazol-3-yl)benzoate
- Ethyl 4-(isoxazol-5-yl)benzoate
Uniqueness
Ethyl 4-(isoxazol-3-yl)benzoate is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potential .
Biological Activity
Ethyl 4-(isoxazol-3-yl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an ethyl ester of benzoic acid with an isoxazole ring at the para position. The unique arrangement of these functional groups influences its solubility, reactivity, and interaction with biological targets. The structure can be represented as follows:
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound shows potential as a therapeutic agent due to its ability to inhibit bacterial growth through specific interactions with bacterial enzymes and receptors.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that certain derivatives of isoxazole exhibited significant cytotoxicity against cancer cells, with inhibition rates reaching up to 45% in specific assays .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies suggest that this compound may reduce inflammation by modulating these pathways, thus providing a basis for its use in treating inflammatory conditions .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, disrupting their function and leading to reduced bacterial proliferation or cancer cell survival.
- Receptor Modulation : Interaction with various receptors may alter signaling pathways associated with inflammation and cell growth.
- Oxidative Stress Induction : Some studies suggest that isoxazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects.
Comparative Analysis with Other Isoxazole Derivatives
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl 2-(isoxazol-5-yl)benzoate | Isoxazole derivative | Antimicrobial |
Mthis compound | Isoxazole derivative | Anticancer |
Phenyl 5-(isoxazol-3-yl)-1H-pyrazole | Isoxazole derivative | Anti-inflammatory |
This table highlights how structural variations influence the biological activities of these compounds, emphasizing the significance of the specific substitution pattern on the benzoate moiety in this compound.
Case Studies and Research Findings
Several case studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential use in developing new antibacterial agents .
- Cytotoxicity Evaluation : Research involving various cancer cell lines showed that this compound led to significant cell death rates compared to control groups, indicating promising anticancer properties .
- Inflammation Studies : Investigations into its anti-inflammatory effects revealed that the compound could significantly reduce inflammatory markers in vitro, supporting its application in treating inflammatory diseases .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-(1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-8-16-13-11/h3-8H,2H2,1H3 |
InChI Key |
AFGYXTQJGOYGTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NOC=C2 |
Origin of Product |
United States |
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